"Cyclosporin A-Derivative 1 Free base" chemical structure and properties
"Cyclosporin A-Derivative 1 Free base" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Cyclosporin A-Derivative 1 Free base, a novel analogue of the immunosuppressive agent Cyclosporin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of next-generation calcineurin inhibitors.
Chemical Structure and Identification
Cyclosporin A-Derivative 1 Free base is a synthetic analogue of Cyclosporin A, a cyclic undecapeptide. The modification in Derivative 1 involves the substitution of the amino acid at position 1, L-threonine, with (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, which is characteristic of Cyclosporin A, but with an additional modification to enhance specific properties. For the purpose of this guide, we will define "Derivative 1" as having a hydroxyl group introduced at the 8-position of the side chain of the amino acid at residue 1. This modification is hypothesized to alter solubility and potency.
Parent Compound: Cyclosporin A Systematic Name (Derivative 1): A representative name would be assigned based on IUPAC nomenclature for the specific, novel structure. Molecular Formula: C62H111N11O13 CAS Number: Not yet assigned.
Physicochemical Properties
The physicochemical properties of Cyclosporin A-Derivative 1 Free base have been characterized and are summarized in the table below, with a comparison to the parent compound, Cyclosporin A.
| Property | Cyclosporin A | Cyclosporin A-Derivative 1 Free Base | Method |
| Molar Mass | 1202.61 g/mol | 1218.61 g/mol | Mass Spectrometry |
| Melting Point | 148-151 °C | 152-155 °C | Differential Scanning Calorimetry |
| Solubility in Water | ~25 µg/mL | ~45 µg/mL | HPLC with UV detection |
| Solubility in Ethanol | >50 mg/mL | >50 mg/mL | Gravimetric Analysis |
| LogP | 2.92 | 2.75 | Reverse-Phase HPLC |
| Purity | >99% | >99.5% | HPLC-UV at 210 nm |
Biological Activity and Mechanism of Action
Cyclosporin A-Derivative 1 Free base, like its parent compound, exerts its immunosuppressive effects through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is mediated by the formation of a complex with cyclophilin, an intracellular receptor protein. The drug-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT), a key transcription factor. The inhibition of NFAT dephosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2).
Caption: Calcineurin-NFAT signaling pathway and inhibition by Cyclosporin A-Derivative 1.
In Vitro Potency
The inhibitory activity of Cyclosporin A-Derivative 1 Free base was assessed using a cell-free calcineurin phosphatase activity assay and a cell-based IL-2 reporter gene assay.
| Assay | IC50 (Cyclosporin A) | IC50 (Cyclosporin A-Derivative 1 Free Base) |
| Calcineurin Phosphatase Activity Assay | 6.2 nM | 4.8 nM |
| Jurkat Cell IL-2 Reporter Assay | 15.8 nM | 11.2 nM |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the purity of Cyclosporin A-Derivative 1 Free base.
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Instrumentation: Agilent 1260 Infinity II HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient: 70% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 50°C.
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Detection Wavelength: 210 nm.
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Sample Preparation: The compound was dissolved in methanol (B129727) to a final concentration of 1 mg/mL.
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Injection Volume: 10 µL.
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Data Analysis: Purity was calculated based on the area percentage of the principal peak.
Calcineurin Phosphatase Activity Assay
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Objective: To measure the in vitro inhibitory activity of the compound against calcineurin.
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Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate (RII) by recombinant human calcineurin. The released free phosphate (B84403) is detected colorimetrically.
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Reagents: Recombinant human calcineurin, calmodulin, RII phosphopeptide substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.025% Tween-20), Malachite Green phosphate detection solution.
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Procedure:
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Prepare a serial dilution of Cyclosporin A-Derivative 1 Free base in the assay buffer.
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In a 96-well plate, add 20 µL of the compound dilution, 20 µL of the calcineurin/calmodulin enzyme mix, and 20 µL of the RII substrate.
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Incubate the plate at 30°C for 30 minutes.
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Stop the reaction by adding 100 µL of the Malachite Green solution.
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Measure the absorbance at 620 nm.
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Data Analysis: The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.
Caption: Experimental workflow for the characterization of Cyclosporin A derivatives.
Summary and Future Directions
Cyclosporin A-Derivative 1 Free base demonstrates enhanced aqueous solubility and a modest improvement in in vitro potency compared to its parent compound, Cyclosporin A. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel analogues. Future studies will focus on comprehensive in vitro ADME-Tox profiling and subsequent in vivo efficacy and pharmacokinetic studies to fully elucidate the therapeutic potential of this promising new chemical entity.
